

"Tesirine intermediate-2" chemical properties and structure

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Compound of Interest

Compound Name: *Tesirine intermediate-2*

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Technical Guide: Tesirine Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesirine intermediate-2 is a pivotal molecule in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the chemical properties, structure, and synthesis of **Tesirine intermediate-2**, intended to serve as a technical resource for professionals in the field of oncology drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Chemical Properties and Structure

Tesirine intermediate-2 is a complex organic molecule incorporating a protected PBD core linked to a dipeptide unit. Its structure is foundational for the subsequent attachment of a linker and targeting antibody, forming the final ADC.

Chemical Structure

IUPAC Name: [4-[[[(2S)-2-[[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,2]benzodiazepine-5-carboxylate[1]

Chemical Formula: $C_{40}H_{55}N_5O_{10}Si$ [1]

Molecular Weight: 794.0 g/mol [1]

CAS Number: 1430738-34-3 [1]

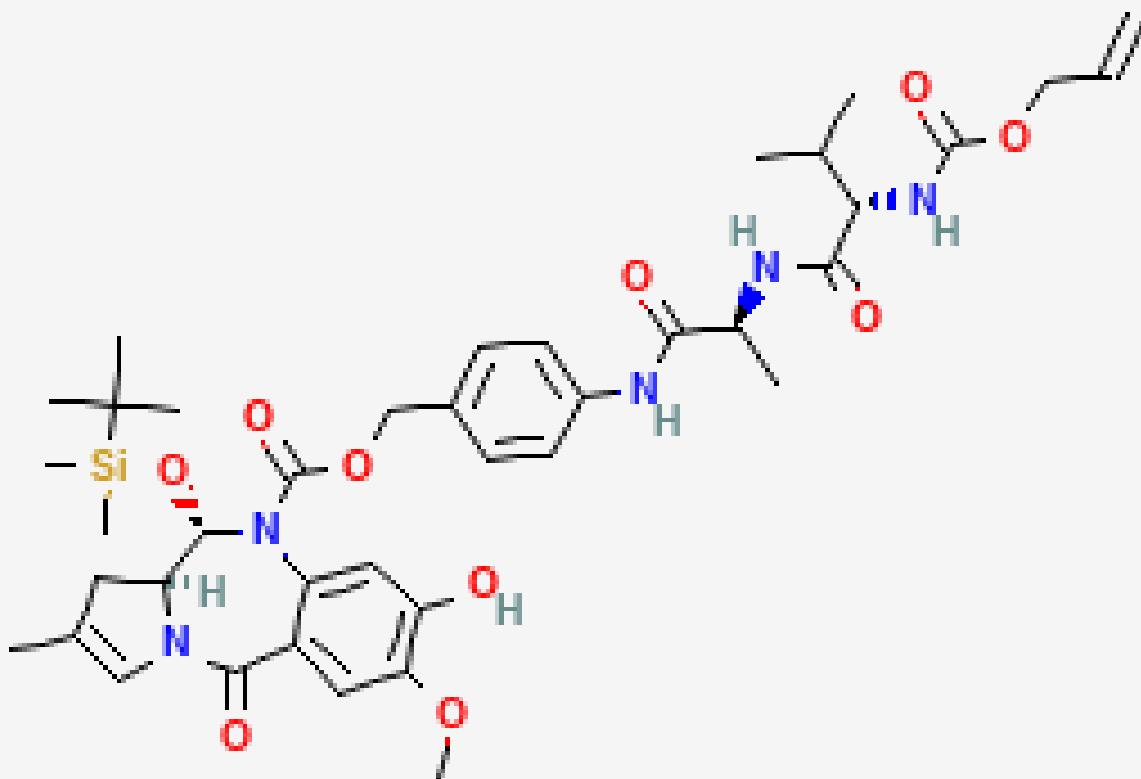


Figure 1. 2D Chemical Structure of **Tesirine Intermediate-2**.

Physicochemical Properties

A summary of the key physicochemical properties of **Tesirine intermediate-2** is provided in Table 1.

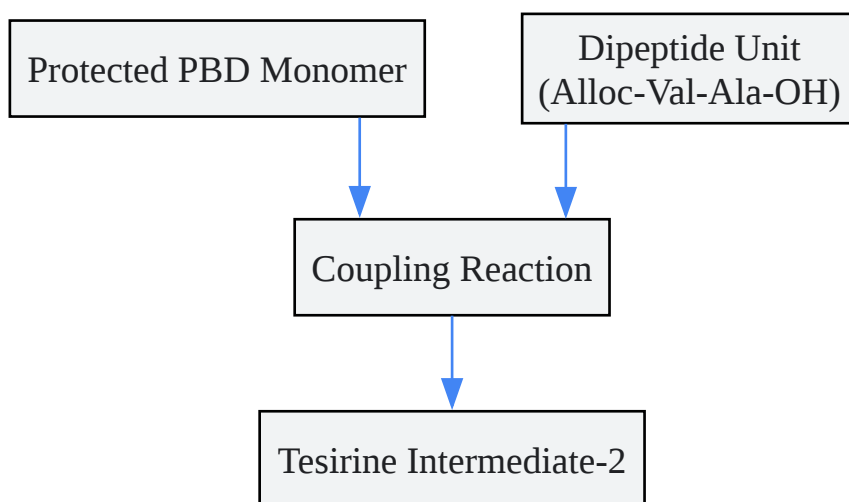
Property	Value	Source
Molecular Formula	C ₄₀ H ₅₅ N ₅ O ₁₀ Si	PubChem[1]
Molecular Weight	794.0 g/mol	PubChem[1]
Appearance	White to off-white solid	MedChemExpress
Storage Temperature	-20°C (3 years, powder)	MedChemExpress

Synthesis and Experimental Protocols

The synthesis of **Tesirine intermediate-2** is a multi-step process involving the careful construction of the PBD core and its subsequent coupling with the dipeptide side chain. The following is a detailed experimental protocol adapted from the supplementary information of the pivotal publication by Tiberghien et al. (2016) on the synthesis of Tesirine.

Synthetic Scheme

The synthesis of **Tesirine intermediate-2** is a key part of the overall synthesis of Tesirine. A simplified logical workflow for its formation is depicted below.



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Diagram 1. Simplified logical workflow for the synthesis of **Tesirine Intermediate-2**.

Detailed Experimental Protocol

Step 1: Synthesis of the Activated PBD Core

The synthesis begins with a suitably protected pyrrolobenzodiazepine monomer. For the purpose of this guide, we will refer to the immediate precursor to the coupling reaction as PBD-OSu.

- Materials: Protected PBD monomer, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Dichloromethane (DCM).
- Procedure:
 - Dissolve the protected PBD monomer in anhydrous DCM.
 - Add N,N'-Disuccinimidyl carbonate and triethylamine at 0 °C.
 - Stir the reaction mixture at room temperature for 4 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield the activated PBD core (PBD-OSu).

Step 2: Synthesis of the Dipeptide Side Chain

The dipeptide side chain, Alloc-Val-Ala-OH, is prepared using standard peptide coupling methods.

- Materials: Alloc-Val-OH, H-Ala-OtBu, HATU, DIPEA, DCM, Trifluoroacetic acid (TFA).
- Procedure:
 - Couple Alloc-Val-OH with H-Ala-OtBu using HATU and DIPEA in DCM.
 - After completion, work up the reaction and purify the protected dipeptide.
 - Treat the resulting Alloc-Val-Ala-OtBu with TFA in DCM to remove the tert-butyl protecting group.
 - Remove the solvent and excess TFA under reduced pressure to obtain Alloc-Val-Ala-OH.

Step 3: Coupling of the PBD Core and Dipeptide Side Chain

This step involves the reaction between the activated PBD core and the dipeptide to form **Tesirine intermediate-2**.

- Materials: PBD-OSu, Alloc-Val-Ala-OH, DIPEA, Anhydrous Dimethylformamide (DMF).
- Procedure:
 - Dissolve Alloc-Val-Ala-OH and DIPEA in anhydrous DMF.
 - Add a solution of PBD-OSu in anhydrous DMF to the mixture.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by LC-MS.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the residue by flash column chromatography on silica gel to afford **Tesirine intermediate-2**.

Characterization Data

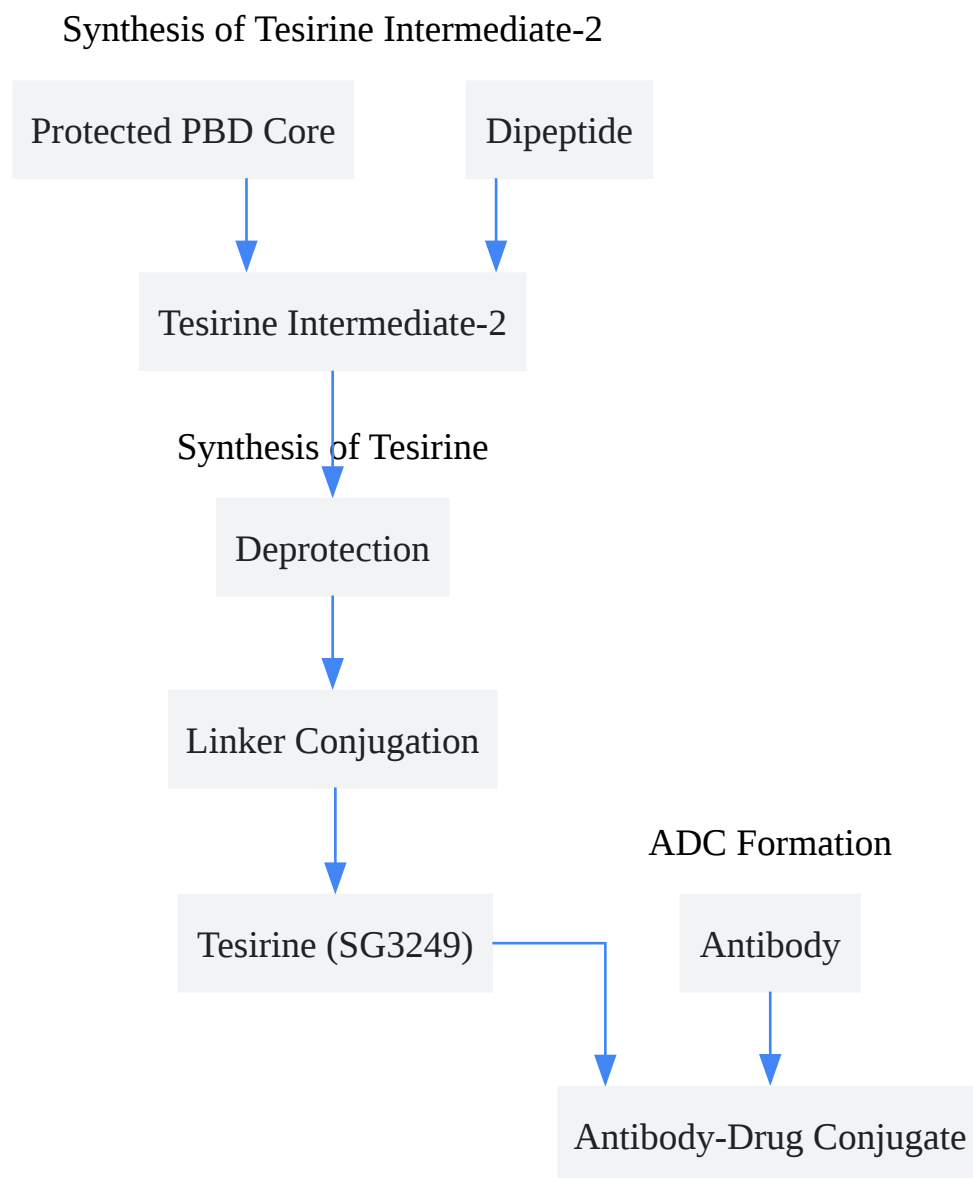
The structure and purity of the synthesized **Tesirine intermediate-2** should be confirmed by various analytical techniques. Representative data is summarized in Table 2.

Analysis	Expected Results
¹ H NMR	Consistent with the proposed structure, showing characteristic peaks for the PBD core, the dipeptide, the Alloc protecting group, and the silyl protecting group.
¹³ C NMR	All expected carbon signals corresponding to the structure of Tesirine intermediate-2.
Mass Spec (ESI-MS)	[M+H] ⁺ peak at m/z 794.38, corresponding to the molecular formula C ₄₀ H ₅₅ N ₅ O ₁₀ Si.
Purity (HPLC)	≥95%

Role in Tesirine Synthesis and ADC Development

Tesirine intermediate-2 is a stable, late-stage intermediate in the synthesis of Tesirine. The Alloc protecting group on the dipeptide can be selectively removed to reveal a primary amine, which is then coupled to a linker-payload construct. The silyl protecting group on the PBD core is removed in a later step to unmask the reactive carbinolamine functionality, which is crucial for the DNA cross-linking activity of the final PBD dimer payload.

The overall process can be visualized as follows:



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Diagram 2. Overall workflow from **Tesirine Intermediate-2** to the final Antibody-Drug Conjugate.

Conclusion

Tesirine intermediate-2 is a critical building block in the chemical synthesis of the ADC payload Tesirine. A thorough understanding of its chemical properties, structure, and synthesis is essential for researchers and drug development professionals working on PBD-based ADCs.

The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and application of this important intermediate in the development of next-generation cancer therapeutics.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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